N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a propan-2-yl group and a hydroxylamine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1-propan-2-ylpyrrole-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Introduction of various substituents onto the pyrrole ring.
Scientific Research Applications
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine
- N-[(1-ethylpyrrol-2-yl)methylidene]hydroxylamine
- N-[(1-butylpyrrol-2-yl)methylidene]hydroxylamine
Uniqueness: N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHTZKLJRLMKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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